Perfluorocyclohexyl carboxylic acid fluoride

Descripción general

Descripción

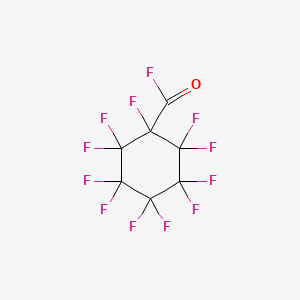

Perfluorocyclohexyl carboxylic acid fluoride is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms attached to a cyclohexane ring, with a carbonyl fluoride functional group. This compound is known for its high thermal and chemical stability, making it useful in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perfluorocyclohexyl carboxylic acid fluoride can be synthesized through the fluorination of cyclohexane derivatives. One common method involves the reaction of cyclohexane with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction is typically carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination, can also enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions: Perfluorocyclohexyl carboxylic acid fluoride primarily undergoes substitution reactions due to the presence of fluorine atoms. It can also participate in nucleophilic substitution reactions, where the carbonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used to replace the carbonyl fluoride group with other functional groups.

Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability of the fluorine-carbon bonds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-methoxy.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Acyl Fluorides as Key Reagents

Perfluorocyclohexyl carboxylic acid fluoride can be utilized as an acyl fluoride, which serves as a critical reagent in organic synthesis. Acyl fluorides are known for their reactivity in amidation and esterification reactions, allowing for the formation of amides and esters under mild conditions. This property makes them valuable in synthetic organic chemistry, particularly for creating complex molecules efficiently .

Deoxyfluorination Processes

Recent studies have highlighted the utility of acyl fluorides, including perfluorocyclohexyl derivatives, in deoxyfluorination reactions. This process involves converting carboxylic acids into their corresponding acyl fluorides using reagents like pentafluoropyridine (PFP). The resulting acyl fluorides can then be employed in one-pot reactions to generate amides with high yields .

Material Science

Fluorosurfactants and Emulsifiers

this compound is part of a class of compounds that serve as effective surfactants and emulsifiers. These properties are particularly beneficial in the production of fluoropolymers, such as polytetrafluoroethylene (Teflon). The unique hydrophobic and oleophobic characteristics imparted by these compounds enhance the performance of coatings and materials used in various industrial applications .

Thermal Stability and Chemical Resistance

Compounds derived from perfluorinated acids exhibit exceptional thermal stability and resistance to chemical degradation. This makes them suitable for use in high-performance materials that require durability under extreme conditions, such as fuel tank sealants and wire insulation .

Environmental Studies

Toxicity Concerns and Environmental Impact

The environmental persistence and bioaccumulation potential of perfluoroalkyl substances, including this compound, raise significant concerns regarding their impact on human health and ecosystems. Research has shown that these compounds can accumulate in living organisms, leading to potential toxicological effects .

Decomposition Mechanisms

Understanding the degradation pathways of perfluoroalkyl carboxylic acids is crucial for assessing their environmental impact. Studies indicate that thermal decomposition of these compounds can lead to the formation of harmful byproducts, necessitating effective waste management strategies to mitigate their release into the environment .

Case Studies

Mecanismo De Acción

The mechanism by which Perfluorocyclohexyl carboxylic acid fluoride exerts its effects is primarily through its interaction with other molecules via its carbonyl fluoride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The fluorine atoms enhance the compound’s stability and resistance to degradation, allowing it to maintain its structure and function under harsh conditions.

Comparación Con Compuestos Similares

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorocyclohexane: Similar in structure but with one additional fluorine atom.

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane: A linear fluorinated compound with similar properties.

Uniqueness: Perfluorocyclohexyl carboxylic acid fluoride is unique due to its specific arrangement of fluorine atoms on a cyclohexane ring and the presence of a carbonyl fluoride group. This combination imparts distinct chemical and physical properties, such as high stability and reactivity towards nucleophiles, making it valuable in various applications.

Actividad Biológica

Perfluorocyclohexyl carboxylic acid fluoride (PCAF) is a compound of interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, environmental interactions, and implications for health and ecology.

Chemical Structure and Properties

PCAF is part of a larger class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their carbon-fluorine bonds. These bonds confer high stability and resistance to degradation, making PFAS persistent in the environment. The structure of PCAF includes a cyclohexyl ring, which contributes to its lipophilicity, enhancing its bioavailability and membrane penetration.

Mechanisms of Biological Activity

The biological activity of PCAF can be understood through several mechanisms:

- Enzymatic Defluorination : Recent studies have highlighted the potential for microbial defluorination processes involving PCAF. Certain microorganisms, such as Acetobacterium spp., have shown the ability to enzymatically cleave C-F bonds in PFAS, including perfluorocyclohexyl compounds. This process is crucial for bioremediation efforts aimed at reducing PFAS contamination in the environment .

- Toxicity and Bioaccumulation : Like other PFAS, PCAF has raised concerns regarding its toxicity and potential for bioaccumulation. Studies indicate that perfluorinated compounds can disrupt endocrine functions and exhibit cytotoxic effects in various organisms. The stability of the carbon-fluorine bond means that these compounds do not easily break down in biological systems, leading to accumulation in tissues .

- Impact on Cellular Mechanisms : The introduction of fluorine into organic compounds often alters their biological interactions. For instance, fluorinated drugs can evade metabolic degradation, prolonging their half-lives in the body. This property may also apply to PCAF, potentially affecting its pharmacokinetics if used in medicinal chemistry .

Case Studies

- Microbial Defluorination : A study demonstrated that certain strains of Acetobacterium could effectively reduce per- and polyfluoroalkyl carboxylic acids through defluorination pathways. The study emphasized the role of specific enzymes involved in this process, providing insights into the biochemistry underlying PCAF's environmental fate .

- Toxicological Assessments : Research on the toxicity of various PFAS has indicated that compounds similar to PCAF can induce oxidative stress and inflammatory responses in mammalian cells. In vitro studies have shown that exposure to these compounds can lead to cell death and alterations in cellular signaling pathways .

Data Tables

Propiedades

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F12O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVGMDBHTBNCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379781 | |

| Record name | Perfluorocyclohexanecarbonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6588-63-2 | |

| Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6588-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarbonyl fluoride, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006588632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonyl fluoride, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorocyclohexanecarbonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.